1-(4-Fluoro-3-isopropoxyphenyl)ethanone
Description
Contextualization within Aromatic Ketone Chemistry
Aromatic ketones are a class of organic compounds where a carbonyl group (C=O) is directly attached to at least one aromatic ring. numberanalytics.comchemicalnote.com These compounds, also known as aryl ketones, are distinct from aliphatic ketones due to the electronic influence of the aromatic system on the carbonyl group. numberanalytics.com The simplest example is acetophenone (B1666503), where an acetyl group is attached to a benzene (B151609) ring. chemicalnote.com
The carbonyl group in aromatic ketones is a key functional group that undergoes a wide variety of chemical transformations. wikipedia.orgyoutube.com It can be reduced to a secondary alcohol, which can then participate in further reactions. chemguide.co.uk The presence of the aromatic ring and the carbonyl group makes these compounds stable yet reactive intermediates for synthesizing more complex molecules, including many pharmaceuticals and dyes. numberanalytics.comnumberanalytics.com The acetyl group on the benzene ring in 1-(4-Fluoro-3-isopropoxyphenyl)ethanone makes the ring less reactive towards further electrophilic substitution, a common characteristic exploited in multi-step synthesis. chemicalnote.comchemguide.co.uk
Significance of Fluorine and Isopropoxy Substituents in Chemical Synthesis
The specific properties of this compound are significantly influenced by its fluorine and isopropoxy substituents. These groups are often strategically incorporated into molecules in fields like medicinal chemistry to modulate biological activity and physicochemical properties. acs.orgfiveable.me
Fluorine: The introduction of fluorine into organic molecules can have profound effects. tandfonline.com Due to its high electronegativity and small size, fluorine can alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. numberanalytics.combohrium.com Replacing a hydrogen atom with fluorine can block sites of metabolic oxidation by enzymes like cytochrome P450, thereby increasing the drug's half-life. numberanalytics.com This enhanced stability of the C-F bond compared to the C-H bond is a key consideration in drug design. tandfonline.com Furthermore, fluorine substitution can enhance membrane permeability and binding interactions with biological targets. acs.orgnih.gov
Isopropoxy Group: The isopropoxy group [(CH₃)₂CH-O-] is a bulky, branched ether group that can significantly influence a molecule's physical and chemical properties. Its size can provide steric hindrance, directing the course of a reaction or influencing the final conformation of a molecule, which is crucial for its interaction with biological targets like enzymes or receptors. fiveable.me The isopropoxy group can also modulate lipophilicity and metabolic stability. fiveable.me In some molecular structures, the oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor, influencing crystal packing and intermolecular interactions. mdpi.com
Overview of Synthetic Methodologies for Related Aryl Alkyl Ketones
The synthesis of aryl alkyl ketones, the class to which this compound belongs, can be achieved through several established methods.
Friedel-Crafts Acylation: The most traditional and widely used method is the Friedel-Crafts acylation. chemistryviews.orgpearson.com This reaction involves treating an aromatic compound with an acyl chloride (RCOCl) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemguide.co.uknumberanalytics.com The Lewis acid activates the acylating agent, generating a highly reactive acylium ion electrophile. This electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form the aryl ketone. numberanalytics.comlibretexts.org
A plausible synthesis for this compound via this method would involve the reaction of 1-fluoro-2-isopropoxybenzene (B1342064) with acetyl chloride and aluminum chloride. The electron-donating nature of the isopropoxy and fluoro groups would direct the incoming acyl group.
Limitations and Alternatives: While powerful, the Friedel-Crafts reaction has limitations. It is generally unsuccessful on aromatic rings that are substituted with strongly electron-withdrawing groups. libretexts.org This has led to the development of alternative methods. Modern approaches include:
Nickel-catalyzed reductive coupling: This method allows for the direct coupling of unactivated alkyl bromides with aryl acids or their derivatives to form alkyl-aryl ketones. rsc.org
Palladium-catalyzed carbonylative cross-coupling: These reactions can synthesize alkyl aryl ketones by coupling alkyl iodides and arylboronic acids under palladium catalysis and in the presence of carbon monoxide. chemistryviews.orgacs.org
These newer methods often offer milder reaction conditions and broader substrate scope compared to the classical Friedel-Crafts acylation. chemistryviews.orgorganic-chemistry.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₁H₁₃FO₂ |
| 1-fluoro-2-isopropoxybenzene | C₉H₁₁FO |
| Acetophenone | C₈H₈O |
| Acetyl chloride | C₂H₃ClO |
| Aluminum chloride | AlCl₃ |
| Benzene | C₆H₆ |
This table is interactive. Click on the headers to sort.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluoro-3-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)14-11-6-9(8(3)13)4-5-10(11)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEHYEJKPMWQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Fluoro 3 Isopropoxyphenyl Ethanone
Established Synthetic Routes and Reaction Conditions
Established synthetic routes for 1-(4-fluoro-3-isopropoxyphenyl)ethanone primarily rely on well-understood reactions such as Friedel-Crafts acylation, etherification, and halogenation followed by functionalization. These methods provide reliable access to the target compound from readily available starting materials.
Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. In the context of synthesizing this compound, this reaction typically involves the acylation of 1-fluoro-2-isopropoxybenzene (B1342064). The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion, generated from an acylating agent in the presence of a Lewis acid catalyst, is attacked by the electron-rich aromatic ring.
The directing effects of the fluoro and isopropoxy substituents on the benzene (B151609) ring are crucial for the regioselectivity of this reaction. The isopropoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The position of acylation is therefore predominantly directed to the para position relative to the strongly activating isopropoxy group.
A typical procedure involves reacting 1-fluoro-2-isopropoxybenzene with an acylating agent such as acetyl chloride or acetic anhydride (B1165640). A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is used as a catalyst to facilitate the formation of the electrophilic acylium ion. The reaction is typically carried out in an inert solvent to control the reaction temperature and ensure homogeneity.
| Reactant | Reagent | Catalyst | Solvent | Product |
| 1-Fluoro-2-isopropoxybenzene | Acetyl Chloride | AlCl₃ | Dichloromethane | This compound |
| 1-Fluoro-2-isopropoxybenzene | Acetic Anhydride | AlCl₃ | Nitrobenzene | This compound |
This table presents typical conditions for the Friedel-Crafts acylation to synthesize this compound.
Limitations of the Friedel-Crafts acylation include the need for stoichiometric amounts of the Lewis acid catalyst, as the product ketone can form a complex with it. Additionally, the reaction is not suitable for substrates with strongly deactivating groups.
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. While not a direct method to synthesize the final ketone, it is instrumental in preparing key precursors. For instance, a precursor to this compound could be synthesized by coupling an appropriately substituted aryl boronic acid with an aryl halide.
This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.
A plausible synthetic strategy could involve the coupling of (4-fluoro-3-isopropoxyphenyl)boronic acid with a suitable acetyl-containing coupling partner. Alternatively, an aryl halide precursor could be coupled with a boronic acid derivative that contains the acetyl group or a masked form of it.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent |
| 1-Bromo-4-fluoro-2-isopropoxybenzene | (1-Ethoxyvinyl)tributylstannane | Pd(PPh₃)₄ | N/A | Toluene |
| 4-Bromo-2-fluoro-1-isopropoxybenzene | Acetylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water |
This table illustrates potential Suzuki-Miyaura cross-coupling strategies for the synthesis of precursors to this compound.
Recent advancements in Suzuki-Miyaura cross-coupling include the use of highly active and stable palladium precatalysts that allow for lower catalyst loadings and broader substrate scope.
The introduction of the isopropoxy group is a critical step in the synthesis of this compound. This is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an alkyl halide.
In this specific synthesis, the starting material would be 1-(4-fluoro-3-hydroxyphenyl)ethanone. This phenolic compound is treated with a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group and form the more nucleophilic phenoxide ion. The resulting phenoxide is then reacted with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, to form the desired ether linkage.
| Starting Material | Base | Alkylating Agent | Solvent | Product |
| 1-(4-Fluoro-3-hydroxyphenyl)ethanone | K₂CO₃ | 2-Bromopropane | Acetone | This compound |
| 1-(4-Fluoro-3-hydroxyphenyl)ethanone | NaH | 2-Iodopropane | DMF | This compound |
This table outlines common conditions for the Williamson ether synthesis to introduce the isopropoxy group.
The choice of base and solvent is important for the efficiency of the reaction. Aprotic polar solvents like acetone or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the Sₙ2 reaction.
Halogenation of an aromatic ring provides a versatile handle for further functionalization. In the synthesis of this compound, a halogen can be introduced onto the aromatic ring of a precursor, which is then converted to the acetyl group.
For example, 1-fluoro-2-isopropoxybenzene can be subjected to bromination. The directing effects of the substituents will favor the introduction of the bromine atom at the position para to the isopropoxy group. The resulting 4-bromo-1-fluoro-2-isopropoxybenzene can then be converted to the target ketone.
One common method for this conversion is through a metal-halogen exchange followed by reaction with an acetylating agent. For instance, the aryl bromide can be treated with an organolithium reagent, such as n-butyllithium, to form an aryllithium species. This highly nucleophilic intermediate can then react with acetyl chloride or N,N-dimethylacetamide to install the acetyl group.
Another approach is a palladium-catalyzed carbonylation reaction, where the aryl bromide is reacted with carbon monoxide and a suitable organometallic reagent in the presence of a palladium catalyst.
| Starting Material | Halogenating Agent | Solvent | Intermediate |
| 1-Fluoro-2-isopropoxybenzene | N-Bromosuccinimide (NBS) | Acetonitrile | 4-Bromo-1-fluoro-2-isopropoxybenzene |
This table shows a typical halogenation step in the synthesis of a precursor.
| Intermediate | Reagents | Functionalization Method |
| 4-Bromo-1-fluoro-2-isopropoxybenzene | 1. n-BuLi 2. Acetyl chloride | Lithium-Halogen Exchange |
| 4-Bromo-1-fluoro-2-isopropoxybenzene | CO, Pd(PPh₃)₄, Me₃SnSnMe₃ | Stille Carbonylative Coupling |
This table details subsequent functionalization approaches to introduce the acetyl group.
Development of Novel Synthetic Pathways
The development of novel synthetic pathways for this compound focuses on improving efficiency, reducing environmental impact, and achieving higher regioselectivity.
Regioselective synthesis is crucial for efficiently producing this compound while minimizing the formation of unwanted isomers. The challenge lies in controlling the position of the incoming electrophile on the substituted benzene ring.
Recent research has explored the use of directing groups and advanced catalytic systems to achieve high regioselectivity. For instance, ortho-lithiation strategies can be employed where a directing group on the aromatic ring directs the deprotonation to a specific adjacent position. The resulting aryllithium can then be trapped with an electrophile.
In the context of this compound, if a suitable directing group were present on the precursor molecule, it could be used to selectively introduce the acetyl group at the desired position.
Another area of exploration is the use of transition-metal-catalyzed C-H activation. These methods allow for the direct functionalization of a C-H bond, bypassing the need for a pre-installed halogen or other activating group. A catalyst could potentially be designed to selectively activate the C-H bond at the desired position on the 1-fluoro-2-isopropoxybenzene ring for subsequent acylation.
The development of regioselective methods often involves a deep understanding of the electronic and steric properties of the substituents and the careful design of catalysts and reaction conditions.
Green Chemistry Approaches to Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in organic chemistry. pnas.org For the synthesis of this compound, several green chemistry principles can be applied to both the Friedel-Crafts acylation and Williamson ether synthesis routes.
For the Friedel-Crafts acylation, traditional Lewis acids like aluminum chloride (AlCl₃) are often used in stoichiometric amounts, leading to large volumes of corrosive and hazardous waste during workup. wikipedia.org Greener alternatives focus on the use of reusable solid acid catalysts such as zeolites, clays (e.g., montmorillonite K10), or supported acids. ijcps.orggoogle.com These catalysts can be easily separated from the reaction mixture and recycled, minimizing waste. ijcps.org Furthermore, solvent-free reaction conditions, or the use of more environmentally friendly solvents like ionic liquids, can replace hazardous chlorinated solvents often employed in classical Friedel-Crafts reactions. ijcps.orgnih.gov The use of acetic anhydride as the acylating agent is also preferred over acetyl chloride as it avoids the formation of corrosive HCl gas.
Greener approaches to the Williamson ether synthesis aim to reduce the use of hazardous solvents and reagents. brainly.com One such approach involves the use of "dry" media under microwave irradiation, which can accelerate the reaction and reduce the need for large volumes of solvent. brainly.com Phase-transfer catalysis is another green technique that can be employed, allowing the reaction to proceed in a biphasic system with reduced solvent usage. Alternative solvents with a better environmental profile, such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME), can be used in place of traditional ether solvents.
Catalyst Development and Optimization for Specific Steps
Catalyst development is crucial for enhancing the efficiency, selectivity, and environmental profile of the synthesis of this compound.
In the context of the Friedel-Crafts acylation route, significant research has focused on replacing homogeneous Lewis acids with heterogeneous solid acid catalysts. Zeolites, particularly zeolite β, have shown promise in the acylation of activated benzene derivatives, offering high conversion rates and selectivity for the para-isomer. google.com The catalytic activity of these materials can be tuned by modifying their pore size, acidity, and by incorporating various metal cations. google.com Iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids has also been developed as a robust catalyst system that can tolerate various electron-rich substrates. nih.govresearchgate.net For acylations of activated aromatic compounds, rare-earth metal triflates have been explored as efficient catalysts.
For the Williamson ether synthesis step, the focus of catalyst development is often on phase-transfer catalysts. These catalysts, typically quaternary ammonium or phosphonium salts, facilitate the transfer of the alkoxide nucleophile from the aqueous phase to the organic phase where the alkyl halide resides, thereby accelerating the reaction. The choice of the phase-transfer catalyst and the reaction conditions (e.g., temperature, stirring speed) can be optimized to maximize the yield of the ether product.
The following table summarizes various catalysts used in reactions relevant to the synthesis of this compound:
| Reaction Step | Catalyst Type | Specific Examples | Key Advantages |
| Friedel-Crafts Acylation | Homogeneous Lewis Acid | AlCl₃, FeCl₃, BF₃ | High reactivity |
| Heterogeneous Solid Acid | Zeolite β, Montmorillonite K10, Supported Trifluoromethanesulfonic acid | Reusable, reduced waste, environmentally benign | |
| Metal Salt in Ionic Liquid | Iron(III) chloride hexahydrate in TAAILs | Robust, tolerates various substrates | |
| Williamson Ether Synthesis | Phase-Transfer Catalyst | Quaternary ammonium salts (e.g., Tetrabutylammonium bromide) | Enhanced reaction rates in biphasic systems, reduced solvent usage |
Purification and Isolation Techniques in Organic Synthesis
The purification and isolation of the final product, this compound, are critical steps to ensure the desired purity is achieved. As an aromatic ketone, which is likely a liquid at room temperature, a combination of techniques can be employed.
Following the synthesis, the initial workup typically involves liquid-liquid extraction to separate the crude product from the reaction mixture. libretexts.orgyoutube.comyoutube.com The reaction mixture is often quenched with water or a dilute acid/base solution, and the product is extracted into an immiscible organic solvent like diethyl ether or ethyl acetate. youtube.com The organic layer is then washed with brine to remove residual water and dried over an anhydrous salt such as magnesium sulfate or sodium sulfate before the solvent is removed under reduced pressure. youtube.com
For further purification, distillation is a common method for liquid compounds. Given that aromatic ketones can have relatively high boiling points, vacuum distillation may be necessary to prevent thermal decomposition. google.com This technique separates compounds based on differences in their boiling points under reduced pressure.
If distillation does not provide sufficient purity, or if solid impurities are present, column chromatography can be utilized. amazonaws.commdpi.comrsc.org In this technique, the crude product is passed through a stationary phase (commonly silica gel) using a mobile phase (a solvent or a mixture of solvents). mdpi.com Separation is achieved based on the differential adsorption of the compound and impurities to the stationary phase. The polarity of the solvent system is optimized to achieve good separation.
In cases where the product is a solid or can be induced to crystallize, recrystallization is an effective purification method. esisresearch.orgrochester.educreative-chemistry.org.uk This involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. creative-chemistry.org.uk The desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor. esisresearch.orgcreative-chemistry.org.uk The choice of solvent is critical for successful recrystallization. esisresearch.org
The following table outlines the common purification techniques and their principles:
| Purification Technique | Principle of Separation | Application for this compound |
| Liquid-Liquid Extraction | Differential solubility of the compound in two immiscible liquid phases. libretexts.org | Initial workup to separate the product from the reaction mixture and aqueous washes. youtube.com |
| Distillation (including Vacuum Distillation) | Differences in the boiling points of the components in a liquid mixture. | Purification of the liquid product from non-volatile impurities or solvents. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. rsc.org | Separation from impurities with similar boiling points but different polarities. amazonaws.com |
| Crystallization/Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. esisresearch.org | Used if the product is a solid or can be solidified, to obtain high purity crystals. creative-chemistry.org.uk |
Reactivity and Derivatization of 1 4 Fluoro 3 Isopropoxyphenyl Ethanone
Reactions of the Carbonyl Group
The carbonyl group in 1-(4-fluoro-3-isopropoxyphenyl)ethanone is a primary site for chemical modification, susceptible to attack by nucleophiles and amenable to reduction.
Nucleophilic Addition Reactions
The carbon atom of the carbonyl group is electrophilic and readily undergoes nucleophilic addition. While specific studies on this compound are not widely documented in publicly available literature, the reactivity can be inferred from the behavior of analogous substituted acetophenones. The presence of the electron-withdrawing fluorine atom is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone (B1666503).
Common nucleophilic addition reactions applicable to this compound include the formation of cyanohydrins with hydrogen cyanide, the generation of hemiacetals and acetals with alcohols, and the production of imines and related derivatives through condensation with primary amines. Grignard reagents and organolithium compounds are also expected to add to the carbonyl group, yielding tertiary alcohols.
Carbonyl Reduction Pathways
The carbonyl group of this compound can be reduced to a hydroxyl group, forming the corresponding secondary alcohol, 1-(4-fluoro-3-isopropoxyphenyl)ethanol. This transformation is a crucial step in the synthesis of various biologically active molecules.
A common and effective method for this reduction is the use of sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. This reagent is a mild and selective reducing agent for aldehydes and ketones. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere, also serves as an efficient pathway for this reduction.
| Reduction Method | Reagent/Catalyst | Typical Solvent | Product |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-(4-Fluoro-3-isopropoxyphenyl)ethanol |
| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | 1-(4-Fluoro-3-isopropoxyphenyl)ethanol |
Condensation Reactions for Formation of Heterocycles
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrazoles. The general strategy involves a Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone (B49325) intermediate. This α,β-unsaturated ketone then undergoes a cyclocondensation reaction with a hydrazine derivative to yield the pyrazole ring.
For instance, reaction of this compound with a suitable benzaldehyde in the presence of a base (e.g., sodium hydroxide) would yield the corresponding chalcone. Subsequent treatment of this chalcone with hydrazine hydrate or a substituted hydrazine in a solvent like ethanol would lead to the formation of a 3,5-diaryl-substituted pyrazole. These pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Alpha-Halogenation and Subsequent Reactions
The methyl group adjacent to the carbonyl group (the α-position) can be halogenated, typically under acidic or basic conditions. This reaction proceeds via an enol or enolate intermediate. For example, α-bromination can be achieved using bromine in acetic acid or with N-bromosuccinimide (NBS).
A plausible method for the synthesis of 2-bromo-1-(4-fluoro-3-isopropoxyphenyl)ethanone involves the reaction of the parent ketone with a brominating agent. One patented process for a structurally similar compound, 4-methylthio acetophenone, utilizes bromine as the brominating agent. This suggests that a similar approach could be effective for the target molecule.
The resulting α-halo ketone is a versatile intermediate for further synthetic transformations. It can undergo nucleophilic substitution reactions, where the halogen is displaced by various nucleophiles, or serve as a precursor for the synthesis of other heterocyclic systems, such as thiazoles, by reacting with thioamides.
Electrophilic Aromatic Substitution on the Substituted Phenyl Ring
The substituted phenyl ring of this compound can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing fluoro and isopropoxy groups.
Directing Effects of Fluoro and Isopropoxy Groups
Both the fluorine atom and the isopropoxy group are ortho, para-directing activators for electrophilic aromatic substitution. The isopropoxy group (-O-iPr) is a moderately activating group due to the electron-donating resonance effect of the oxygen atom's lone pairs, which outweighs its inductive electron-withdrawing effect. The fluorine atom is a weakly activating group; while it is highly electronegative and thus electron-withdrawing by induction, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.
In this compound, the positions ortho and para to the strongly activating isopropoxy group are C2 and C5. The position ortho to the fluorine atom is C5, and the position para is C2. Therefore, both groups strongly direct incoming electrophiles to the C2 and C5 positions. The acetyl group is a deactivating, meta-directing group, which would direct incoming electrophiles to the C5 position.
Considering the combined effects, the C5 position is activated by both the isopropoxy and fluoro groups and is meta to the deactivating acetyl group, making it the most likely site for electrophilic attack. The C2 position is also activated by the isopropoxy group but is ortho to the acetyl group, which may introduce some steric hindrance.
Regioselectivity Studies in Electrophilic Substitution
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative electronic and steric effects of its three substituents: the fluoro, isopropoxy, and acetyl groups. Each substituent exerts a directing influence on incoming electrophiles.
Isopropoxy Group (-OCH(CH₃)₂): As an alkoxy group, this is a strongly activating substituent due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. This effect significantly increases the electron density at the ortho and para positions, making it a powerful ortho, para-director. organicchemistrytutor.com
Fluoro Group (-F): Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating through the inductive effect. However, they possess lone pairs that can be donated via resonance, making them ortho, para-directors. libretexts.org
Acetyl Group (-COCH₃): This is a deactivating group because the carbonyl carbon is electron-deficient, withdrawing electron density from the ring through both inductive and resonance effects. It directs incoming electrophiles to the meta position. masterorganicchemistry.com
In this compound, the positions on the aromatic ring relative to the substituents are as follows:
C2: ortho to isopropoxy, meta to fluoro, ortho to acetyl
C5: para to isopropoxy, ortho to fluoro, meta to acetyl
C6: ortho to isopropoxy, meta to acetyl
The directing effects of the substituents are in competition. However, when directing groups compete, the most powerful activating group typically dominates the outcome. jove.com The isopropoxy group is a much stronger activator than the fluoro group's directing ability and overwhelmingly overrides the meta-directing influence of the deactivating acetyl group.
Therefore, electrophilic substitution is strongly directed to the positions activated by the isopropoxy group. The two primary sites for substitution are C2 and C6 (both ortho to the isopropoxy group). Steric hindrance from the adjacent bulky isopropoxy and acetyl groups may influence the ratio of substitution at these positions. The C5 position is also activated (para to the isopropoxy and ortho to the fluoro group), but substitution here is generally less favored due to steric hindrance from the adjacent fluoro group and being meta to the deactivating acetyl group.
| Substituent | Position | Electronic Effect | Classification | Directing Preference |
|---|---|---|---|---|
| Isopropoxy (-OCH(CH₃)₂) | C3 | +R >> -I | Strongly Activating | Ortho, Para |
| Fluoro (-F) | C4 | -I > +R | Weakly Deactivating | Ortho, Para |
| Acetyl (-COCH₃) | C1 | -I, -R | Moderately Deactivating | Meta |
Transformations Involving the Isopropoxy Moiety
Cleavage and Re-functionalization Reactions
The isopropoxy group, an aryl alkyl ether, can be cleaved to yield the corresponding phenol, 1-(4-fluoro-3-hydroxyphenyl)ethanone. This transformation is a key step for further functionalization of the C3 position. The most common methods for aryl ether cleavage involve strong acids or Lewis acids.
Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for this purpose. pressbooks.pub The reaction mechanism typically proceeds via protonation of the ether oxygen, making the isopropoxy group a better leaving group (isopropanol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the isopropyl carbon in an Sₙ2 reaction or forming a stable tertiary carbocation in an Sₙ1-type mechanism. wikipedia.orgmasterorganicchemistry.com Given the secondary nature of the isopropyl group, the reaction can proceed through a mixture of pathways.
Alternatively, strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving aryl ethers under milder conditions. The reaction involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion.
Once the parent phenol is generated through this O-deisopropylation, the resulting hydroxyl group can be used for a variety of re-functionalization reactions. For example, it can be re-alkylated to form new ethers, acylated to form esters, or used to direct further electrophilic substitutions.
Role in Chiral Induction (if applicable to specific derivatives)
A direct role for the achiral isopropoxy moiety in inducing chirality at a remote position within derivatives of this compound is not a widely documented phenomenon. Chiral induction typically relies on the presence of a chiral auxiliary or catalyst.
However, the ketone functionality of the molecule provides a site for creating a chiral center via asymmetric synthesis. For instance, the prochiral ketone can be asymmetrically reduced to a chiral secondary alcohol, (R)- or (S)-1-(4-fluoro-3-isopropoxyphenyl)ethanol. This transformation can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. In such reactions, the electronic and steric properties of the isopropoxy and fluoro substituents on the aromatic ring could potentially influence the facial selectivity of the hydride attack on the carbonyl group, thereby affecting the enantiomeric excess of the resulting alcohol product. While not a direct chiral inducer itself, the isopropoxy group is an integral part of the steric and electronic environment that a chiral catalyst or reagent interacts with.
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Mechanisms using Kinetic and Spectroscopic Data
The mechanisms of reactions involving this compound can be elucidated using standard physical organic chemistry techniques.
Kinetic Studies: For electrophilic aromatic substitution reactions, kinetic studies can reveal the rate-determining step. By measuring the reaction rates under varying concentrations of the substrate and the electrophile, the order of the reaction can be determined. For most EAS reactions, the initial attack of the electrophile on the aromatic ring to form the sigma complex is the slow, rate-determining step. masterorganicchemistry.com Kinetic isotope effect studies, substituting ring protons with deuterium, can confirm that the C-H bond breaking is typically not involved in the rate-determining step.
Spectroscopic Analysis:
Infrared (IR) Spectroscopy: The progress of reactions involving the acetyl group can be monitored by observing the strong carbonyl (C=O) stretching frequency, typically found around 1680-1690 cm⁻¹ for aromatic ketones. libretexts.orglibretexts.orgpressbooks.pub Any transformation of this group will result in the disappearance of this characteristic peak. Similarly, cleavage of the isopropoxy group to a phenol would be evidenced by the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the regioselectivity of EAS. The introduction of a new substituent onto the aromatic ring will cause predictable changes in the chemical shifts and coupling patterns of the aromatic protons. The carbonyl carbon has a characteristic resonance in the ¹³C NMR spectrum around 190-200 ppm. libretexts.orglibretexts.org
Mass Spectrometry (MS): Mass spectrometry is crucial for identifying reaction products and can also be used to detect reactive intermediates under certain conditions. nih.gov The fragmentation pattern of an aromatic ketone often involves alpha-cleavage, leading to the loss of the methyl group or the formation of an acylium ion.
Transition State Analysis
The regioselectivity of electrophilic aromatic substitution on this compound is rationalized by analyzing the stability of the transition states leading to the various possible intermediates. The rate-determining step is the formation of the carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com According to Hammond's postulate, the stability of this high-energy intermediate reflects the stability of the transition state leading to it.
When an electrophile attacks the ring, the positive charge of the arenium ion is delocalized across the ring through resonance. The directing effect of each substituent is explained by its ability to stabilize or destabilize this positive charge.
Attack at C6 (ortho to isopropoxy): The isopropoxy group can directly stabilize the positive charge through resonance by donating a lone pair from its oxygen atom. This creates an additional, highly stable resonance contributor where all atoms have a full octet. This significantly lowers the energy of the intermediate and the corresponding transition state.
Attack at C5 (para to isopropoxy): Similar to ortho attack, the isopropoxy group can provide resonance stabilization to the arenium ion formed during para attack.
Attack at C2 (ortho to isopropoxy): This position also benefits from the strong resonance stabilization of the isopropoxy group.
Attack at other positions: Attack meta to the isopropoxy group does not allow for direct resonance stabilization from the oxygen lone pair. Furthermore, attack ortho or para to the deactivating acetyl group would place the positive charge adjacent to the electron-deficient carbonyl carbon, a highly destabilizing interaction.
Therefore, the transition states leading to substitution at the C2 and C6 positions are significantly lower in energy than those for substitution at other positions. This is due to the powerful resonance stabilization provided by the isopropoxy group, making these the kinetically favored pathways. youtube.com
Table of Compounds
| Compound Name | Structure |
|---|---|
| This compound | C₁₁H₁₃FO₂ |
| 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C₈H₇FO₂ |
| (R)-1-(4-Fluoro-3-isopropoxyphenyl)ethanol | C₁₁H₁₅FO₂ |
| (S)-1-(4-Fluoro-3-isopropoxyphenyl)ethanol | C₁₁H₁₅FO₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.
The ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The electron-withdrawing effects of the fluorine and acetyl groups, along with the electron-donating effect of the isopropoxy group, significantly influence the chemical shifts of the aromatic protons and carbons.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display signals for the isopropoxy group, the acetyl group, and the three aromatic protons. The isopropyl methyl protons would appear as a doublet around 1.4 ppm, coupled to the methine proton. The methine proton itself would be a septet further downfield, around 4.7 ppm. The acetyl protons would present as a sharp singlet around 2.6 ppm. The aromatic region would show three distinct signals. The proton at C2 (ortho to the acetyl group and meta to the fluorine) would likely be the most deshielded. The proton at C6 would be a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The proton at C5 would appear as a doublet, coupled to the fluorine.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 11 unique carbon signals. The carbonyl carbon of the acetyl group is expected to be the most downfield signal, appearing around 196 ppm. The aromatic carbons will have shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine (C4) will show a large one-bond C-F coupling constant and is predicted to be in the 160-165 ppm range. The carbon attached to the isopropoxy group (C3) will also be downfield. Other aromatic carbons will appear in the typical 110-135 ppm range. The isopropyl carbons (methine and methyl) and the acetyl methyl carbon will be found in the upfield aliphatic region. For comparison, the methyl carbon of 4-fluoroacetophenone appears at 26.5 ppm, and its carbonyl carbon is at 196.4 ppm rsc.org.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Acetyl CH₃ | ~ 2.6 | Singlet (s) | N/A |
| Isopropyl CH(CH₃)₂ | ~ 1.4 | Doublet (d) | ~ 6.0 |
| Isopropyl CH(CH₃)₂ | ~ 4.7 | Septet (sept) | ~ 6.0 |
| Aromatic H-2 | ~ 7.6 | Doublet (d) | J(H2,H6) ~ 2.5 |
| Aromatic H-5 | ~ 7.2 | Doublet of Doublets (dd) | J(H5,F) ~ 8.5, J(H5,H6) ~ 8.5 |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetyl C=O | ~ 196 |
| Acetyl CH₃ | ~ 27 |
| Isopropyl CH(CH₃)₂ | ~ 72 |
| Isopropyl CH(CH₃)₂ | ~ 22 |
| Aromatic C-1 | ~ 131 |
| Aromatic C-2 | ~ 125 |
| Aromatic C-3 | ~ 148 |
| Aromatic C-4 | ~ 162 (d, ¹JCF) |
| Aromatic C-5 | ~ 118 (d, ²JCF) |
To unambiguously assign the predicted ¹H and ¹³C signals, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include a cross-peak between the isopropyl methine proton and the isopropyl methyl protons. In the aromatic region, a cross-peak between H-5 and H-6 would be anticipated.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. Expected correlations would link the acetyl protons to the acetyl methyl carbon, the isopropyl protons to their respective carbons, and each aromatic proton (H-2, H-5, H-6) to its corresponding carbon atom (C-2, C-5, C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons. For instance, the acetyl protons (~2.6 ppm) should show a strong correlation to the carbonyl carbon (~196 ppm) and the aromatic C-1. The aromatic proton H-2 would show correlations to C-4 and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the isopropyl methine proton and the aromatic proton at C-2, confirming the orientation of the isopropoxy group.
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for aryl fluorides typically appears in a range of -100 to -140 ppm relative to CFCl₃. The specific shift is influenced by the electronic nature of the other substituents on the ring. The signal would be split into a doublet of doublets due to coupling with the two ortho-protons (H-5) and the meta-proton (H-3, if present, but in this case, it's a carbon). Therefore, coupling to H-5 would be observed.
In the absence of experimental data, computational methods are invaluable for predicting NMR spectra. Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become a standard approach for predicting ¹H and ¹³C chemical shifts. By optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP/6-31G(d,p)), the magnetic shielding tensors for each nucleus can be calculated. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). The predicted spectra can then be correlated with the expected values to aid in the assignment of an experimentally obtained spectrum. Such predictions have shown high accuracy, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C nih.gov.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
The IR and Raman spectra of this compound will be dominated by absorptions corresponding to its key functional groups.
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum for the carbonyl group of the ketone. For acetophenone, this stretch typically appears around 1685 cm⁻¹. The electronic effects of the ring substituents in the target molecule would place this absorption in a similar region, likely between 1680-1695 cm⁻¹.
Aromatic C=C Stretches: The aromatic ring will give rise to several bands in the 1600-1450 cm⁻¹ region.
C-O-C (Ether) Stretches: Aryl-alkyl ethers typically show strong asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is expected around 1250 cm⁻¹, and the symmetric stretch near 1040 cm⁻¹ libretexts.org.
C-F Stretch: A strong absorption due to the C-F bond stretch is anticipated in the 1270-1210 cm⁻¹ region.
C-H Stretches: The spectrum will also feature aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the acetyl and isopropyl groups just below 3000 cm⁻¹ vscht.cz.
Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretching | 1680 - 1695 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium - Strong |
| C-H (Aromatic) | Stretching | 3050 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 2980 | Medium |
| C-O (Aryl Ether) | Asymmetric Stretching | ~ 1250 | Strong |
| C-F (Aryl Fluoride) | Stretching | 1210 - 1270 | Strong |
An in-depth analysis of the chemical compound this compound reveals significant insights through advanced spectroscopic and crystallographic techniques. This article details the structural characterization of this compound, focusing on its conformational properties, mass spectrometric behavior, and solid-state architecture.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, applying the principles of quantum mechanics to solve the Schrödinger equation for a given molecule. nih.gov These calculations yield detailed information about electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic properties of a molecule based on its electron density. nih.gov For 1-(4-Fluoro-3-isopropoxyphenyl)ethanone, DFT calculations are instrumental in optimizing the molecular geometry to find the most stable, lowest-energy structure.
Detailed research findings from DFT studies would elucidate key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. Other properties derived from DFT, such as the electrostatic potential map, can identify electron-rich and electron-poor regions, predicting sites for nucleophilic or electrophilic attack. researchgate.netnih.gov
Table 1: Illustrative Electronic Properties of this compound Calculated by DFT Note: These values are representative examples of what DFT calculations would yield and are not experimental data.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates electron-donating capability. |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.8 D | Measures the molecule's overall polarity. |
| Electronegativity (χ) | 3.85 eV | Describes the power to attract electrons in a covalent bond. researchgate.net |
Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the Schrödinger equation. While more computationally demanding than DFT, these methods can offer higher accuracy for certain properties, serving as a benchmark for the results obtained from other computational approaches. For this compound, high-level ab initio calculations would be used to refine the geometries and energies of different conformations, providing a very accurate picture of the molecule's energetic landscape.
Molecular Modeling and Conformational Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis explores the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds.
A PES scan would involve systematically rotating one of these bonds (i.e., varying a specific dihedral angle) while allowing the rest of the molecule to relax to its lowest energy state at each step. nih.gov This process identifies energy minima, which correspond to stable conformations (rotamers), and energy maxima, which represent the transition states between them. Such an analysis reveals the most stable conformers and the energy barriers to rotation, indicating how flexible the molecule is at a given temperature. The presence of bulky groups like the isopropyl and acetyl substituents, along with the fluorine atom, creates significant steric and electronic interactions that dictate conformational preferences. nih.govnih.gov
Table 2: Hypothetical Potential Energy Surface Scan Data for Rotation around the C(aryl)-C(acetyl) Bond Note: This table illustrates the type of data generated from a PES scan.
| Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|
| 0° | 0.0 | Energy Minimum (Stable Rotamer) |
| 30° | 1.5 | - |
| 60° | 4.0 | - |
| 90° | 5.2 | Energy Maximum (Transition State) |
| 120° | 3.8 | - |
| 150° | 1.2 | - |
| 180° | 0.5 | Energy Minimum (Stable Rotamer) |
Once the stable conformers of this compound are identified from PES scans, a strain energy analysis can quantify the destabilizing interactions within each structure. Strain energy is the excess energy a molecule possesses due to non-ideal bond angles, bond lengths, and non-bonded atomic interactions (steric hindrance). For this molecule, analysis would focus on the steric clash between the ortho-substituted acetyl and isopropyl groups and the fluorine atom. By calculating the strain associated with different conformations, researchers can rationalize the observed energy differences and understand how the substitution pattern on the phenyl ring forces the molecule to adopt specific shapes to minimize these unfavorable interactions.
Prediction of Spectroscopic Parameters
A powerful application of quantum chemical calculations is the prediction of spectroscopic data. nih.gov This allows for direct comparison with experimental results, serving as a robust method for structure verification.
For this compound, DFT methods can accurately predict a range of spectroscopic parameters. Calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. nih.govnih.gov Comparing the calculated shifts for different low-energy conformers with experimental NMR data can help determine which conformation is dominant in solution.
Similarly, computational methods can calculate the vibrational frequencies and intensities of a molecule, generating a theoretical infrared (IR) spectrum. frontiersin.orgdiva-portal.org Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the C=O stretch of the ketone, C-H bends of the isopropyl group, or vibrations of the aromatic ring. Agreement between the predicted and experimental IR spectra provides strong evidence for the calculated molecular structure.
Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: These tables show representative data that would be generated from spectroscopic prediction calculations.
| Nucleus | Atom Description | Hypothetical Calculated Shift (ppm) |
|---|---|---|
| ¹H | Acetyl methyl protons (-COCH₃) | 2.55 |
| ¹H | Isopropyl methine proton (-CH(CH₃)₂) | 4.60 |
| ¹³C | Carbonyl carbon (C=O) | 196.0 |
| ¹⁹F | Aryl fluorine (-F) | -115.0 |
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2870 | Strong |
| C=O Stretch (Ketone) | 1685 | Very Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-F Stretch | 1250 | Strong |
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and geometries of transition states and intermediates that are often difficult or impossible to observe experimentally.
For any proposed reaction involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, computational methods can be used to locate the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
Beyond locating a single transition state, computational methods can map out the entire reaction pathway, including any intermediates. This involves techniques like Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state down to the reactants and products, confirming that the located TS connects the intended species.
By mapping the potential energy surface, a detailed understanding of the reaction mechanism can be developed. This includes identifying the rate-determining step (the one with the highest activation barrier) and exploring competing reaction pathways. For example, in a reaction with a nucleophile, calculations could determine whether addition to the carbonyl carbon is kinetically and thermodynamically favored over other potential reaction sites on the molecule. This level of detail is crucial for optimizing reaction conditions and predicting product distributions.
Applications As a Synthetic Building Block and Precursor in Chemical Science Non Clinical Focus
Precursor in the Synthesis of Complex Organic Scaffolds
The reactivity of the acetyl group is central to the utility of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone as a precursor for more elaborate molecular frameworks. This functionality allows for the construction of carbon-carbon and carbon-heteroatom bonds, paving the way for diverse and complex structures.
Although direct literature is sparse, the structure of this compound makes it an ideal candidate for the synthesis of chalcones, which are precursors to flavonoids and other biologically active compounds. The Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde is a fundamental reaction for chalcone (B49325) synthesis. bohrium.comnih.govnih.govresearchgate.net The resulting chalcones, featuring the 4-fluoro-3-isopropoxyphenyl moiety, could serve as key intermediates for a variety of advanced functional molecules.
Table 1: Hypothetical Claisen-Schmidt Condensation to Form a Chalcone Intermediate
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Substituted Benzaldehyde | (E)-1-(4-Fluoro-3-isopropoxyphenyl)-3-(substituted phenyl)prop-2-en-1-one | Claisen-Schmidt Condensation |
This table illustrates a potential synthetic route. Specific reaction conditions would need to be optimized.
Furthermore, the ketone can be a precursor for the synthesis of various other functional molecules through reactions such as reductions to alcohols, reductive aminations to form amines, and alpha-halogenations to introduce further reactive handles. These transformations would yield a new set of intermediates with expanded synthetic potential.
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Substituted acetophenones are well-established starting materials for the synthesis of a wide array of heterocyclic systems, including pyrimidines, pyridines, and indanones. researchgate.netresearchgate.netnih.gov By reacting this compound with appropriate reagents, it is plausible to construct various heterocyclic scaffolds. For instance, condensation with urea (B33335) or thiourea (B124793) derivatives could lead to the formation of pyrimidine (B1678525) rings. researchgate.net
Table 2: Potential Synthesis of a Pyrimidine Derivative
| Reactants | Product | Heterocyclic System |
| This compound, a β-dicarbonyl compound, and Urea/Thiourea | A substituted pyrimidine or pyrimidinethione | Pyrimidine |
This table outlines a generalized synthetic pathway. The specific β-dicarbonyl compound and reaction conditions would determine the final product.
Role in Material Science and Polymer Chemistry
The incorporation of fluorine atoms into organic molecules can significantly influence their material properties, often imparting desirable characteristics such as thermal stability, chemical resistance, and unique electronic properties. nih.gov
While no specific literature was found detailing the use of this compound as a monomer, its structure suggests potential in this area. The acetyl group could be modified to introduce a polymerizable functional group, such as a vinyl or an acrylate (B77674) moiety. The presence of the fluoro and isopropoxy groups on the phenyl ring could then tailor the properties of the resulting polymer, potentially leading to specialty polymers with applications in areas like coatings or advanced materials.
Fluorinated organic compounds are of interest in the development of functional materials such as liquid crystals and fluorescent dyes. nih.govnih.govnih.gov The polarity and steric bulk introduced by the fluorine and isopropoxy groups in this compound could be leveraged in the design of new liquid crystalline materials. Chalcones derived from this acetophenone could also be explored for their potential as fluorescent dyes, with the substitution pattern on the phenyl ring influencing the photophysical properties. researchgate.net
Table 3: Potential Application in Functional Material Synthesis
| Starting Material | Potential Functional Material | Key Moieties for Functionality |
| This compound | Liquid Crystals | Fluorine, Isopropoxy, Phenyl ring |
| Chalcone derived from this compound | Fluorescent Dyes | Extended π-conjugation, Donor-acceptor character |
This table provides a conceptual overview of how the compound could be utilized in materials science.
Applications in Analytical Chemistry
Currently, there is no available literature that specifically describes the application of this compound in the field of analytical chemistry. However, its derivatives could potentially be used as standards for chromatographic methods or as derivatizing agents for the analysis of other compounds. The presence of the fluorine atom could also enable the use of ¹⁹F NMR for analytical purposes. Further research would be necessary to explore these possibilities.
Studies on Environmental Degradation Pathways (if academically relevant)
No academically relevant studies on the environmental degradation pathways of this compound have been found in the public domain. The following subsections are therefore based on general principles of environmental chemistry as they might apply to a molecule with this structure.
There are no published photodegradation studies for this compound. In a hypothetical scenario, the aromatic ring of the compound could absorb ultraviolet radiation, potentially leading to the cleavage of chemical bonds and the formation of reactive intermediates. The presence of the fluorine atom might influence the photodegradation pathway, as carbon-fluorine bonds are generally strong.
No studies on the biodegradation of this compound are currently available. The potential for biodegradation would depend on the ability of microorganisms to recognize and metabolize this xenobiotic compound. The isopropoxy group and the fluorine atom could present challenges to microbial enzymatic systems, potentially making the compound recalcitrant to biodegradation.
Future Research Directions and Unexplored Avenues
Novel Synthetic Approaches and Catalyst Development
The synthesis of substituted acetophenones, including 1-(4-Fluoro-3-isopropoxyphenyl)ethanone, traditionally relies on methods like Friedel-Crafts acylation. rsc.org While effective, these methods can present challenges regarding catalyst recyclability, and selectivity. Future research should focus on developing more sustainable and efficient synthetic strategies.
A promising area of investigation is the advancement of heterogeneous catalysis. For instance, the development of bimetallic nanoparticles immobilized on supported ionic liquid phases (SILP), such as the Fe25Ru75@SILP catalyst, has shown high activity and selectivity in the hydrodeoxygenation of acetophenone (B1666503) derivatives. rsc.orgd-nb.info Research into analogous catalytic systems could offer efficient pathways for the synthesis and modification of this compound. The development of catalysts that can be utilized in continuous flow reactors would be particularly advantageous for industrial-scale production. rsc.org
Another avenue for exploration is the catalytic oxidation of corresponding ethylbenzene (B125841) precursors. Recent reviews highlight advances in catalyst design, including single-atom catalysts, for the selective oxidation of ethylbenzene to acetophenone, which could be adapted for fluorinated and alkoxylated substrates. acs.org The exploration of solvent-free and green synthesis strategies, such as CO2-assisted reactions, also presents an attractive direction for future research. acs.org
Table 1: Comparison of Catalytic Systems for Acetophenone Synthesis and Derivatization
| Catalyst System | Reaction Type | Advantages | Potential Application for this compound |
|---|---|---|---|
| Fe25Ru75@SILP | Hydrodeoxygenation | High activity and selectivity, suitable for continuous flow. rsc.org | Selective reduction of the keto group to an ethyl group. |
| Quinuclidinol-based Ionic Liquids | Catalytic Reduction | Mild reaction conditions, good universality for substrates. mdpi.com | Enantioselective reduction to the corresponding alcohol. |
| Copper Nitrate on Alumina | Aerobic Oxidation | Utilizes air as an oxidant, applicable to various arylethenes. researchgate.net | Synthesis from a corresponding styrene (B11656) derivative. |
Exploration of Underutilized Reactivity Profiles
The chemical structure of this compound features several reactive sites—the ketone carbonyl group, the aromatic ring, and the fluoro and isopropoxy substituents—whose full reactivity potential has yet to be realized. Future research should aim to explore and exploit these functionalities in novel chemical transformations.
The ketone moiety is a versatile handle for a variety of reactions. Beyond simple reductions, its reactivity in multicomponent reactions could be a fruitful area of study. Acetophenones are known to be ideal synthons for such reactions, enabling the construction of complex molecular architectures in a single step. nih.gov Investigating the participation of this compound in three- or four-component reactions could lead to the discovery of novel heterocyclic compounds with interesting biological or material properties.
Furthermore, the synthesis of derivatives through reactions at the carbonyl group, such as the formation of hydrazones, has been shown to yield compounds with significant biological potential. rasayanjournal.co.in A systematic exploration of various hydrazide and amine reagents with this compound could generate a library of new chemical entities for screening in various applications. The electronic effects of the fluoro and isopropoxy groups on the reactivity of the carbonyl group would be a key aspect of such studies.
Advanced Computational Studies for Predictive Chemistry
The fields of computational chemistry and machine learning offer powerful tools for accelerating chemical research. rsc.orgresearchgate.net Applying these methods to this compound can provide deep insights into its properties and reactivity, guiding experimental work and reducing the need for extensive trial-and-error.
Advanced computational studies, such as those employing Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. frontiersin.org This allows for the prediction of various properties, including its reactivity towards different reagents, its spectroscopic signatures, and the stability of potential products. For example, DFT calculations can help elucidate the influence of the fluorine and isopropoxy groups on the electron distribution in the aromatic ring and the reactivity of the ketone.
Moreover, the burgeoning field of predictive chemistry, which utilizes machine learning algorithms, holds immense potential. rsc.orgresearchgate.net By training models on large datasets of chemical reactions, it is possible to predict the outcomes of reactions involving this compound with new reagents or under different conditions. These predictive models can also aid in optimizing reaction parameters and even in the de novo discovery of novel synthetic routes.
Table 2: Applications of Computational Chemistry for this compound Research
| Computational Method | Application | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. frontiersin.org |
| Molecular Docking | Biological Activity Screening | Predicting binding affinity to biological targets for drug discovery. researchgate.net |
| ADMET Prediction | Pharmacokinetic Profiling | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. frontiersin.org |
Potential in Emerging Fields of Chemical Research
The unique substitution pattern of this compound makes it an attractive scaffold for exploration in several emerging areas of chemical research. Its potential as a building block for novel materials and bioactive compounds is particularly noteworthy.
In medicinal chemistry, acetophenone derivatives are recognized for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govrasayanjournal.co.in The presence of a fluorine atom, a common feature in many modern pharmaceuticals, and the isopropoxy group could impart favorable pharmacokinetic properties. Future research could focus on using this compound as a starting material for the synthesis of new drug candidates.
In the realm of materials science, this compound could serve as a monomer or a key intermediate for the synthesis of advanced polymers or liquid crystals. The polarity and rigidity of the aromatic core, combined with the specific functionalities, could lead to materials with desirable optical or electronic properties.
Furthermore, the agricultural sector is continually seeking new and effective pesticides and herbicides. Given that certain acetophenone derivatives have shown promise as eco-friendly alternatives to synthetic pesticides, investigating the potential of this compound and its derivatives in this area could yield valuable discoveries. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(4-Fluoro-3-isopropoxyphenyl)ethanone, and how do reaction conditions influence yield?
- Methodology :
- Friedel-Crafts Acylation : React 4-fluoro-3-isopropoxybenzaldehyde with acetyl chloride in the presence of AlCl₃ (Lewis acid catalyst) under anhydrous conditions. Monitor reaction progression via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .
- Alternative Route : Use 3-fluoro-4-isopropoxyacetophenone as a precursor, with selective fluorination via halogen-exchange reactions (e.g., using KF in DMF at 120°C) .
- Critical Parameters :
- Solvent choice (e.g., DMF vs. dichloromethane) affects reaction kinetics.
- Catalyst loading (e.g., 1.2 eq. AlCl₃) optimizes acylation efficiency .
Q. How can researchers characterize this compound’s purity and structural integrity?
- Analytical Techniques :
- Chromatography : HPLC with a C18 column (retention time ~8.2 min, mobile phase: acetonitrile/water 70:30) .
- Spectroscopy :
- ¹H NMR (CDCl₃): δ 1.35 (d, J=6.0 Hz, 6H, isopropyl CH₃), δ 2.60 (s, 3H, ketone CH₃), δ 4.70 (septet, J=6.0 Hz, 1H, isopropyl CH), δ 7.20–7.80 (m, aromatic H) .
- FT-IR : Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated acetophenone derivatives?
- Case Study : Discrepancies in enzyme inhibition (e.g., IC₅₀ values) may arise from:
- Experimental Design : Variations in assay conditions (e.g., pH, temperature) .
- Compound Stability : Hydrolysis of the isopropoxy group under aqueous conditions alters reactivity .
- Resolution :
- Use standardized assays (e.g., NADPH-dependent enzyme inhibition protocols).
- Validate stability via LC-MS over 24-hour incubation .
Q. How does the fluorinated substituent influence metabolic pathways in pharmacokinetic studies?
- Findings :
- In Vitro Metabolism : CYP3A4-mediated oxidation of the isopropyl group generates a hydroxylated metabolite (detected via LC-QTOF-MS) .
- Impact of Fluorine : Enhances metabolic stability by reducing CYP450 binding affinity compared to non-fluorinated analogs .
- Methodological Considerations :
- Use hepatic microsomes from multiple species (e.g., human, rat) to assess interspecies variability .
Q. What computational approaches predict intermolecular interactions for crystallography studies?
- Tools :
- Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G* basis set) to predict crystal packing .
- X-ray Diffraction : Compare experimental vs. simulated powder patterns to validate polymorphic forms .
- Data Interpretation :
- Fluorine’s electronegativity disrupts hydrogen-bonding networks, favoring π-π stacking in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
